(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]isochromene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(20)22-18(16)21/h3-11H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISOHSJGIBKRC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Knoevenagel Condensation: Primary Route for Benzylidene Formation
The most widely reported method involves a Knoevenagel condensation between isochroman-1,3-dione and 4-(dimethylamino)benzaldehyde. This reaction leverages the active methylene group (-CH2-) flanked by two ketone moieties in isochroman-1,3-dione, which undergoes deprotonation and subsequent nucleophilic attack on the aldehyde carbonyl (Figure 1).
Typical Reaction Conditions:
- Catalyst: Piperidine, sodium acetate, or amino acid ionic liquids (e.g., tetrabutylammonium leucinate [TBA][Leu]).
- Solvent: Ethanol, acetic acid, or water (for greener protocols).
- Temperature: 25–50°C, with higher temperatures accelerating reaction rates.
- Yield: 70–92% under optimized conditions.
Mechanistic Insights:
- Base-induced deprotonation of the active methylene group generates a resonance-stabilized enolate.
- Aldol-like addition to the aldehyde forms an intermediate β-hydroxy ketone.
- Dehydration yields the α,β-unsaturated diketone, stabilizing the (E)-configuration.
Optimization Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 50 | 3 | 85 |
| [TBA][Leu] | Water | 25 | 2 | 90 |
| Sodium Acetate | Acetic Acid | 50 | 4 | 78 |
Preparation of Isochroman-1,3-dione Precursor
Isochroman-1,3-dione is synthesized via cyclization strategies:
Friedel-Crafts Acylation
Reacting phthalic anhydride derivatives with malonic acid or esters under acidic conditions forms the bicyclic core. For example:
- Substrates: Phthalic anhydride + diethyl malonate.
- Conditions: Montmorillonite KSF clay, reflux in acetic anhydride.
- Yield: 50–65%.
Oxidative Cyclization
Oxidation of indane derivatives using agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) achieves cyclization:
Advanced Catalytic Systems
Amino Acid Ionic Liquids (AAILs) in Green Chemistry
Tetrabutylammonium leucinate ([TBA][Leu]) in water enables eco-friendly synthesis:
- Advantages: High solubility in water, recyclability (3 cycles without significant yield loss).
- Scope: Tolerates electron-deficient and electron-rich aldehydes.
Performance Comparison:
| Entry | Aldehyde Substituent | Yield (%) |
|---|---|---|
| 1 | 4-NO2 | 88 |
| 2 | 4-OCH3 | 82 |
| 3 | 3-Cl | 85 |
Stereochemical Control and Byproduct Management
Alternative Synthetic Pathways
Claisen-Schmidt Condensation
Though less common, this method employs strong bases (e.g., NaOH) in ethanol:
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized isochromene derivatives.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted isochromene derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione has the chemical formula C18H15NO and is characterized by a dimethylamino group attached to a benzylidene moiety linked to an isochroman-1,3-dione structure. This unique configuration allows for various synthetic pathways leading to its production.
Biological Activities
The biological potential of this compound has been investigated in several studies:
Antitumor Activity
Research has indicated that derivatives of isochroman-1,3-dione exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that compounds related to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity:
- Case Study : In vitro tests revealed that certain derivatives exhibited notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .
Applications in Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics:
Dye Sensitized Solar Cells
This compound can be utilized as a dye in solar cells due to its ability to absorb light effectively:
- Data Table : Performance metrics of solar cells using this compound as a dye compared to traditional dyes.
| Dye Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| Traditional Dye | 7.5 | 48 |
| (E)-4-Dimethylamine | 9.2 | 72 |
Photoinitiators in Polymerization
The compound serves as a photoinitiator in polymerization processes:
Mechanism of Action
The mechanism of action of (E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The isochromene core can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Fluorescence
Isochroman-1,3-dione derivatives exhibit tautomerism between dicarbonyl and enolic forms, influenced by substituents:
- 4-Benzoyl isochroman-1,3-dione: Exists as a dicarbonyl structure in the solid state but adopts an enolic tautomer in solution. This compound fluoresces, attributed to the extended conjugation in the enolic form .
- Para-substituted derivatives (e.g., NO₂, CN): Electron-withdrawing groups suppress fluorescence due to reduced electron delocalization. These derivatives predominantly stabilize the dicarbonyl form, limiting photophysical activity .
- (E)-4-(4-(Dimethylamino)benzylidene)isochroman-1,3-dione: The electron-donating dimethylamino group enhances resonance stabilization, favoring the enolic tautomer and enabling fluorescence. This contrasts with electron-withdrawing substituents, highlighting the role of substituent electronic properties in dictating behavior .
Table 1: Substituent Effects on Tautomerism and Fluorescence
| Compound | Substituent | Dominant Tautomer | Fluorescence |
|---|---|---|---|
| 4-Benzoyl isochroman-1,3-dione | Benzoyl | Enolic (solution) | Yes |
| Para-NO₂/CN derivatives | Electron-withdrawing | Dicarbonyl | No |
| (E)-4-(4-(Dimethylamino)benzylidene)... | Electron-donating (NMe₂) | Enolic | Likely Yes |
Stereochemical and Structural Variations
The E/Z configuration of the benzylidene group significantly impacts molecular properties:
- (Z)-4-(4-(Dimethylamino)benzylidene)-1-(9-ethylcarbazol-3-yl)-2-phenyl-1H-imidazol-5(4H)-one: A structurally related Z-isomer with a carbazole-imidazolone system demonstrates that stereochemistry influences π-stacking and solubility. The E-isomer of the target compound likely exhibits distinct packing and electronic properties due to reduced steric hindrance .
- 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione: The hydroxy and methylphenyl substituents promote hydrogen bonding and hydrophobic interactions, respectively. In contrast, the dimethylamino group in the target compound may enhance solubility in polar solvents and alter binding affinities in biological systems .
Biological Activity
(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione is a compound that has garnered interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by various research findings and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₁₅NO. The synthesis of this compound typically involves the condensation of isochroman-1,3-dione with a dimethylaminobenzaldehyde derivative. The synthetic pathway can be optimized to enhance yield and purity, often utilizing various catalysts and reaction conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of indane-1,3-dione, which includes this compound, possess significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals effectively .
- Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Acetylcholinesterase Inhibition : This compound has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer's. It shows promise as an acetylcholinesterase inhibitor, which can enhance cognitive function by increasing acetylcholine levels in the brain .
Antitumor Activity
A study conducted on various indane-1,3-dione derivatives found that this compound exhibited IC50 values indicating potent cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .
Acetylcholinesterase Inhibition
In a series of experiments testing various derivatives for acetylcholinesterase inhibition, this compound showed significant inhibitory activity with an IC50 value comparable to known inhibitors. This suggests its potential use in Alzheimer's disease therapy .
Table 1: Biological Activities of this compound
Q & A
Q. How do researchers validate computational predictions (e.g., DFT, QSAR) with experimental data?
- Methodological Answer : Perform Bland-Altman analysis to assess agreement between calculated and observed properties (e.g., bond lengths, pKa). For QSAR, use leave-one-out cross-validation to test model robustness. Discrepancies may indicate neglected solvent effects or conformational flexibility .
Experimental Design Considerations
Q. What controls are essential in stability studies under varying pH/temperature?
Q. How can researchers design ecotoxicological assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
